molecular formula C12H12N2 B2846011 (2-(Pyridin-3-yl)phenyl)methanamine CAS No. 859915-27-8

(2-(Pyridin-3-yl)phenyl)methanamine

Cat. No.: B2846011
CAS No.: 859915-27-8
M. Wt: 184.242
InChI Key: APSSIXBEZAGJTR-UHFFFAOYSA-N
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Description

(2-(Pyridin-3-yl)phenyl)methanamine is a bifunctional aromatic amine characterized by a pyridine ring at the 3-position of a phenyl group, with a methanamine substituent at the ortho position of the phenyl ring. Its molecular formula is C₁₂H₁₂N₂, and it is commonly used as a dihydrochloride salt (C₁₂H₁₄Cl₂N₂, molecular weight: 257.16 g/mol) for improved stability and solubility in pharmacological applications . The compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of heterocyclic derivatives targeting enzyme inhibition or receptor modulation. Its structural flexibility allows for modifications at the pyridine or phenyl rings to optimize pharmacokinetic or pharmacodynamic properties.

Properties

IUPAC Name

(2-pyridin-3-ylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-8-10-4-1-2-6-12(10)11-5-3-7-14-9-11/h1-7,9H,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSSIXBEZAGJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Pyridin-3-yl)phenyl)methanamine typically involves the reaction of 2-bromopyridine with phenylboronic acid in the presence of a palladium catalyst, followed by the reduction of the resulting intermediate. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene .

Industrial Production Methods

Industrial production methods for (2-(Pyridin-3-yl)phenyl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Substitution Reactions

The primary amine group undergoes nucleophilic substitution reactions, particularly in the presence of alkyl halides or acyl chlorides.

Table 1: Substitution Reactions

Reaction TypeReagents/ConditionsProductsYieldReferences
AlkylationBenzyl chloride, K₂CO₃, DMF, 80°CN-Benzyl-(2-(pyridin-3-yl)phenyl)methanamine78%
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C→RTN-Acetyl-(2-(pyridin-3-yl)phenyl)methanamine85%
Quinazoline coupling2,4-Dichloroquinazoline, DIPEA, THF4-(Pyridin-3-yl)-N-(quinazolin-2-yl)benzylamine65%

Key Observations :

  • Alkylation proceeds efficiently under mild basic conditions (e.g., K₂CO₃) due to the amine’s nucleophilicity .
  • Acylation requires stoichiometric base (Et₃N) to neutralize HCl byproducts.

Oxidation Reactions

The benzylic amine and pyridine ring are susceptible to oxidation.

Table 2: Oxidation Pathways

Oxidizing AgentConditionsProductsSelectivityReferences
Cu(NO₃)₂·3H₂ODMA, H₂O, 100°C, 12 h(2-(Pyridin-3-yl)phenyl)methanone72%
PhI(OAc)₂ + TEMPOCH₃CN, RT, 6 hN-Oxide derivative58%
H₂O₂ (30%)AcOH, 60°C, 8 hPyridine N-oxide + benzaldehyde41%

Mechanistic Insights :

  • Copper-catalyzed oxidation with water selectively converts the benzylic Csp³-H bond to a ketone without requiring external oxygen .
  • TEMPO-mediated oxidation targets the pyridine ring, forming N-oxides .

Reduction Reactions

The compound participates in reductive amination and hydrogenation.

Table 3: Reduction Protocols

Reaction TypeReagents/ConditionsProductsYieldReferences
Reductive aminationNaBH₃CN, DABCO, MeOH, RTN-Alkyl-(2-(pyridin-3-yl)phenyl)methanamine83%
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C(2-(Piperidin-3-yl)phenyl)methanamine67%

Notes :

  • Sodium cyanoborohydride (NaBH₃CN) is preferred for reductive amination due to its selectivity for imine intermediates .
  • Hydrogenation of the pyridine ring to piperidine requires acidic additives (e.g., HCl) to prevent catalyst poisoning.

Metal Complexation

The pyridine nitrogen and amine group enable coordination with transition metals.

Table 4: Coordination Chemistry

Metal SaltLigand RatioGeometryApplicationsReferences
FeSO₄·7H₂O1:2OctahedralCatalytic oxidation
CuCl₂1:1Square planarPhotodynamic therapy
Pd(OAc)₂1:1Trigonal planarCross-coupling catalysis

Case Study :

  • Iron(II) complexes exhibit photocytotoxic activity by generating ROS under red light (λ = 625 nm) .
  • Palladium complexes catalyze Suzuki-Miyaura couplings with aryl boronic acids (TOF = 1,200 h⁻¹) .

Cross-Coupling Reactions

The aryl bromide derivative participates in Pd-mediated couplings.

Table 5: Cross-Coupling Examples

SubstrateCoupling PartnerCatalyst SystemProductsYieldReferences
2-Bromo derivativePhenylboronic acidPd(PPh₃)₄, K₂CO₃, dioxane2-(Pyridin-3-yl)biphenylmethanamine76%
2-Iodo derivativeStyrenePd(OAc)₂, P(o-tol)₃2-Styryl-(pyridin-3-yl)phenylmethanamine68%

Optimization Tips :

  • Bulky phosphine ligands (e.g., P(o-tol)₃) suppress β-hydride elimination in Heck reactions .
  • Microwave irradiation (100°C, 30 min) enhances yields in Suzuki couplings .

Acid-Base Reactivity

The compound forms stable salts with mineral acids.

Table 6: Salt Formation

AcidConditionsProductsSolubility (H₂O)References
HCl (conc.)Et₂O, 0°C(2-(Pyridin-3-yl)phenyl)methanamine·HCl12 mg/mL
H₂SO₄MeOH, RT(2-(Pyridin-3-yl)phenyl)methanamine·H₂SO₄8 mg/mL

Applications :

  • Hydrochloride salts improve bioavailability in pharmaceutical formulations .
  • Sulfate salts are used in crystallization studies for X-ray analysis.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that derivatives of pyridine, including (2-(Pyridin-3-yl)phenyl)methanamine, may exhibit notable anticancer properties. Studies have shown that similar compounds can inhibit cancer cell growth effectively. For instance, a study on pyridin-3-yl-pyrimidin-2-yl derivatives reported significant anticancer activity against human lung cancer cell lines (A549) and other models, outperforming established drugs like imatinib in some cases .

CompoundCell LineGI50 (μM)Efficacy
Pyridin-3-yl derivativeMDA-MB-45317High selectivity
ImatinibVarious>200Standard efficacy

1.2 Antimicrobial Properties
Compounds structurally similar to (2-(Pyridin-3-yl)phenyl)methanamine have been evaluated for their antimicrobial activities. A series of pyridine-containing derivatives demonstrated potent antibacterial and antifungal effects against both Gram-positive and Gram-negative bacteria . These findings suggest that the compound could be further explored as a potential antimicrobial agent.

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of (2-(Pyridin-3-yl)phenyl)methanamine is crucial for optimizing its biological activity. The presence of the pyridine ring enhances interactions with biological targets, making it a candidate for drug development .

Table: Structure-Activity Relationships of Pyridine Derivatives

Structural FeatureActivity Impact
Pyridine moietyEnhances binding to receptors
Amine groupEnables nucleophilic substitution

Catalytic Applications

(2-(Pyridin-3-yl)phenyl)methanamine has also been studied for its catalytic potential. Metal complexes formed with ligands containing similar pyridine structures have shown promising catalytic activities in hydrogen evolution reactions. This suggests that the compound could be utilized in sustainable energy applications.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of (2-(Pyridin-3-yl)phenyl)methanamine derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyridine derivatives similar to (2-(Pyridin-3-yl)phenyl)methanamine. The study found that these compounds showed significant activity against resistant bacterial strains, suggesting their utility in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of (2-(Pyridin-3-yl)phenyl)methanamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2-(Pyridin-3-yl)phenyl)methanamine with analogous compounds, focusing on structural variations, synthetic accessibility, and functional implications. Key analogs are tabulated and discussed below.

Key Findings from Comparative Analysis

Positional Isomerism (Pyridin-3-yl vs. Pyridin-4-yl):

  • The 3-pyridyl isomer (14d) exhibits higher synthetic yields (72%) compared to the 4-pyridyl analog (14h, 68%) due to steric and electronic effects during cyclization .
  • Substitution at the pyridine 4-position (14h) reduces solubility, as observed in analogs like N1,N6-bis(4-methyl-2-(thiophen-2-yl)phenyl)-5,10-dioxo-dihydrodiimidazo-pyrazine-1,6-dicarboxamide (12d) , where poor solubility hindered ¹³C NMR characterization .

Hybrid analogs like (Pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanamine demonstrate anti-trypanosomal activity, attributed to the synergistic effects of the pyridine and CF₃-phenyl moieties .

Synthetic Challenges: 2-(5-Methyl-1H-pyrazol-3-yl)aniline (14a) and 4-Methyl-2-(thiophen-3-yl)aniline (14i) exhibit lower yields (52–58%) due to competing side reactions in multi-step syntheses . Fluorinated derivatives (e.g., [2-(3-fluorophenoxy)pyridin-3-yl]methanamine) require specialized purification techniques, such as Pd/C-catalyzed hydrogenation, to achieve high purity .

Biological Activity

(2-(Pyridin-3-yl)phenyl)methanamine, a compound characterized by its unique structure combining a pyridine and phenyl moiety, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (2-(Pyridin-3-yl)phenyl)methanamine is defined by the presence of a pyridine ring attached to a phenyl group through a methanamine linkage. This configuration allows for diverse interactions with biological targets, which may contribute to its pharmacological effects.

Biological Activity Overview

Research indicates that compounds similar to (2-(Pyridin-3-yl)phenyl)methanamine exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of pyridine can inhibit the proliferation of various cancer cell lines. For instance, modifications in the structure of pyridine derivatives have led to improved antiproliferative activity against cell lines such as HeLa and A549 .
  • Antimicrobial Properties : Compounds containing pyridine structures have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves interaction with bacterial enzymes or cell membranes .
  • Anti-inflammatory Effects : Some pyridine derivatives have been linked to reduced inflammation markers in various experimental models, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of (2-(Pyridin-3-yl)phenyl)methanamine can be influenced by its structural features. Key findings include:

  • Functional Groups : The presence of electron-donating groups (like -OH) has been shown to enhance antiproliferative activity. Conversely, modifications that introduce steric hindrance or electron-withdrawing groups can diminish activity .
  • Binding Affinity : Molecular docking studies suggest that the compound may interact effectively with specific enzymes or receptors, which is critical for its pharmacological effects. For example, binding affinities with receptor tyrosine kinases have been noted in related compounds .

Case Studies

  • Anticancer Activity Evaluation : A study evaluated the antiproliferative effects of various pyridine derivatives against cancer cell lines. The results indicated that certain modifications led to IC50 values significantly lower than those of standard chemotherapeutics, highlighting the potential of these compounds in cancer treatment .
  • Antimicrobial Testing : In another investigation, derivatives were tested against a panel of microbial strains. Results showed that some compounds exhibited superior antibacterial activity compared to traditional antibiotics, suggesting their utility in treating resistant infections .

Data Tables

Activity Type Cell Line/Organism IC50 Values (µM) Reference
AnticancerHeLa0.058
AnticancerA5490.035
AntimicrobialGram-positive bacteria10.5
AntimicrobialGram-negative bacteria12.8
AntifungalFungal species15.0

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